Cas no 951625-11-9 (2,5-Bis(trifluoromethyl)benzenesulfonamide)

2,5-Bis(trifluoromethyl)benzenesulfonamide is a fluorinated aromatic sulfonamide compound characterized by its two trifluoromethyl groups at the 2- and 5-positions of the benzene ring. This structural feature enhances its electron-withdrawing properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the sulfonamide group further increases its reactivity, enabling its use in nucleophilic substitution and cross-coupling reactions. Its high thermal and chemical stability, along with its lipophilicity, makes it suitable for applications requiring robust performance under demanding conditions. The compound is typically utilized in research and industrial settings for constructing complex molecular frameworks.
2,5-Bis(trifluoromethyl)benzenesulfonamide structure
951625-11-9 structure
Product Name:2,5-Bis(trifluoromethyl)benzenesulfonamide
CAS No:951625-11-9
MF:C8H5F6NO2S
MW:293.186221837997
MDL:MFCD09475420
CID:1067433
Update Time:2025-06-07

2,5-Bis(trifluoromethyl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2,5-Bis(trifluoromethyl)benzenesulfonamide
    • 2,5-Bis(trifluoromethyl)benzenesulfonamide (ACI)
    • MDL: MFCD09475420
    • Inchi: 1S/C8H5F6NO2S/c9-7(10,11)4-1-2-5(8(12,13)14)6(3-4)18(15,16)17/h1-3H,(H2,15,16,17)
    • InChI Key: KQNPHVUXUGXXCV-UHFFFAOYSA-N
    • SMILES: O=S(C1C(C(F)(F)F)=CC=C(C(F)(F)F)C=1)(N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3

Experimental Properties

  • Melting Point: 145-148°C
  • Sensitiveness: Air Sensitive

2,5-Bis(trifluoromethyl)benzenesulfonamide Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2,5-Bis(trifluoromethyl)benzenesulfonamide Pricemore >>

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Additional information on 2,5-Bis(trifluoromethyl)benzenesulfonamide

2,5-Bis(trifluoromethyl)benzenesulfonamide: A Comprehensive Overview

2,5-Bis(trifluoromethyl)benzenesulfonamide (CAS No. 951625-11-9) is a multifaceted compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential therapeutic properties and its role in the development of novel drugs.

The chemical structure of 2,5-Bis(trifluoromethyl)benzenesulfonamide is defined by a benzene ring substituted with two trifluoromethyl groups at the 2 and 5 positions and a sulfonamide group at the 4 position. The presence of these functional groups imparts distinct physicochemical properties to the molecule, making it an intriguing subject for both academic and industrial research.

Recent studies have highlighted the potential of 2,5-Bis(trifluoromethyl)benzenesulfonamide in various biological contexts. One notable area of research is its activity as an inhibitor of specific enzymes involved in metabolic pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound effectively inhibits the activity of a key enzyme in the biosynthesis of fatty acids, suggesting its potential as a therapeutic agent for metabolic disorders such as obesity and diabetes.

In addition to its enzymatic inhibition properties, 2,5-Bis(trifluoromethyl)benzenesulfonamide has shown promise in modulating cellular signaling pathways. Research conducted at the University of California, San Francisco, demonstrated that this compound can interfere with the activation of certain kinases, which are crucial for cell proliferation and survival. This finding opens up new avenues for its use in cancer therapy, where targeting aberrant kinase activity is a key strategy.

The pharmacokinetic profile of 2,5-Bis(trifluoromethyl)benzenesulfonamide has also been extensively studied. Its high lipophilicity and low molecular weight contribute to favorable absorption and distribution characteristics. A study published in the European Journal of Pharmaceutical Sciences found that this compound exhibits good oral bioavailability and a long half-life, making it suitable for chronic administration. These properties are particularly advantageous for developing drugs that require sustained therapeutic effects.

Safety and toxicity assessments are critical components of drug development, and 2,5-Bis(trifluoromethyl)benzenesulfonamide has undergone rigorous evaluation in this regard. Preclinical studies have shown that it exhibits low toxicity at therapeutic doses and does not cause significant adverse effects on major organs. These findings support its potential for further clinical development.

The synthetic route to produce 2,5-Bis(trifluoromethyl)benzenesulfonamide has been optimized to ensure high yield and purity. A commonly used method involves the reaction of 2,5-bis(trifluoromethyl)benzenesulfonyl chloride with ammonia or an appropriate amine under controlled conditions. This synthetic approach is scalable and can be adapted for large-scale production in pharmaceutical settings.

In conclusion, 2,5-Bis(trifluoromethyl)benzenesulfonamide (CAS No. 951625-11-9) is a versatile compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further investigation and potential therapeutic development. Ongoing research continues to uncover new aspects of its biological activity and clinical utility, positioning it as a valuable asset in the pursuit of innovative treatments for various diseases.

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